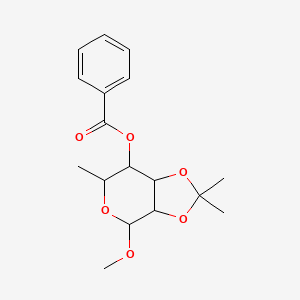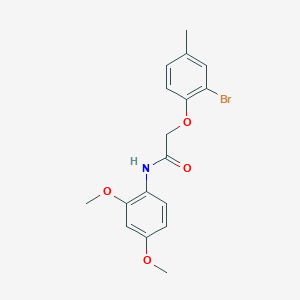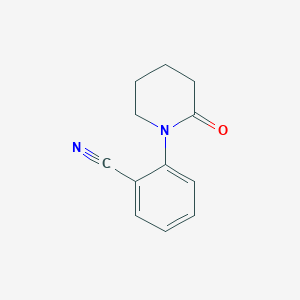
methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside
Overview
Description
Methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside, also known as MDBMP, is a synthetic compound that belongs to the class of benzoyl glycosides. MDBMP has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside is not fully understood. However, it has been suggested that methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has also been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
Biochemical and Physiological Effects
methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has also been shown to exhibit antiviral and anti-inflammatory activities. However, further studies are required to fully understand the biochemical and physiological effects of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside.
Advantages and Limitations for Lab Experiments
Methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has several advantages for lab experiments. It is easily synthesized and can be obtained in good purity. methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has also been shown to exhibit significant biological activity, making it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has some limitations for lab experiments. It is relatively expensive and may not be readily available in large quantities. Furthermore, the mechanism of action of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside is not fully understood, which may limit its use in certain experiments.
Future Directions
Methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has significant potential for future research. Some possible future directions include:
1. Studying the structure-activity relationship of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside to identify more potent analogs.
2. Investigating the mechanism of action of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside to gain a better understanding of its biological activity.
3. Studying the pharmacokinetics and pharmacodynamics of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside to determine its suitability for use in humans.
4. Investigating the potential of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory diseases.
5. Developing new synthetic methods for the preparation of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside and its analogs.
Conclusion
methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant antitumor, antiviral, and anti-inflammatory activities and has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has several advantages for lab experiments, including its ease of synthesis and significant biological activity. However, further studies are required to fully understand the mechanism of action of methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside and its potential applications as a therapeutic agent.
Scientific Research Applications
Methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. methyl 4-O-benzoyl-6-deoxy-2,3-O-(1-methylethylidene)hexopyranoside has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
properties
IUPAC Name |
(4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22O6/c1-10-12(21-15(18)11-8-6-5-7-9-11)13-14(16(19-4)20-10)23-17(2,3)22-13/h5-10,12-14,16H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLLRDPZZTULOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2C(C(O1)OC)OC(O2)(C)C)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl) benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-phenyl-5-pyrimidinyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745302.png)
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3745307.png)
![methyl {4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3745323.png)

![N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745354.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745360.png)
![2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B3745365.png)


![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)

![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B3745394.png)
![9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B3745402.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-2-(4-methoxyphenyl)-N-methylacetamide](/img/structure/B3745409.png)